molecular formula C12H21N3 B11735472 3-cyclopropyl-1-methyl-N-pentyl-1H-pyrazol-5-amine

3-cyclopropyl-1-methyl-N-pentyl-1H-pyrazol-5-amine

Cat. No.: B11735472
M. Wt: 207.32 g/mol
InChI Key: MSPAYWRYUKDHDF-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-methyl-N-pentyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C7H11N3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-methyl-N-pentyl-1H-pyrazol-5-amine typically involves the reaction of cyclopropylmethyl ketone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. The final step involves the alkylation of the pyrazole nitrogen with pentyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1-methyl-N-pentyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

3-Cyclopropyl-1-methyl-N-pentyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: The compound is used in the development of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-methyl-N-pentyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazole ring is known to interact with various biological targets, including kinases and G-protein coupled receptors, influencing signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine: A closely related compound with similar structural features but without the pentyl group.

    1-Methyl-1H-pyrazol-3-amine: Another pyrazole derivative with a different substitution pattern.

Uniqueness

3-Cyclopropyl-1-methyl-N-pentyl-1H-pyrazol-5-amine is unique due to the presence of the cyclopropyl and pentyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target proteins.

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

5-cyclopropyl-2-methyl-N-pentylpyrazol-3-amine

InChI

InChI=1S/C12H21N3/c1-3-4-5-8-13-12-9-11(10-6-7-10)14-15(12)2/h9-10,13H,3-8H2,1-2H3

InChI Key

MSPAYWRYUKDHDF-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=CC(=NN1C)C2CC2

Origin of Product

United States

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